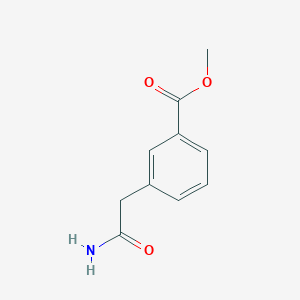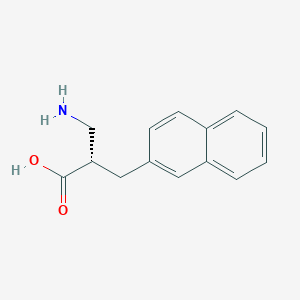![molecular formula C15H11O4- B13993495 4-Methyl [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B13993495.png)
4-Methyl [1,1'-biphenyl]-4,4'-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl [1,1’-biphenyl]-4,4’-dicarboxylate is an organic compound with the molecular formula C15H12O4 It is a derivative of biphenyl, where the biphenyl core is substituted with a methyl group and two carboxylate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl [1,1’-biphenyl]-4,4’-dicarboxylate typically involves the reaction of 4-methylbiphenyl with appropriate reagents to introduce the carboxylate groups. One common method involves the use of Grignard reagents, where 4-methylbiphenyl is reacted with carbon dioxide in the presence of a Grignard reagent to form the carboxylate groups . The reaction conditions usually require low temperatures and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 4-Methyl [1,1’-biphenyl]-4,4’-dicarboxylate can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.
化学反应分析
Types of Reactions
4-Methyl [1,1’-biphenyl]-4,4’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylate groups can be reduced to alcohols.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: The major product is 4-methylbiphenyl-4,4’-dicarboxylic acid.
Reduction: The major products are the corresponding alcohols.
Substitution: Depending on the substituent introduced, various substituted biphenyl derivatives can be formed.
科学研究应用
4-Methyl [1,1’-biphenyl]-4,4’-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a model compound for studying the interactions of biphenyl derivatives with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a precursor for various chemical products
作用机制
The mechanism of action of 4-Methyl [1,1’-biphenyl]-4,4’-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
相似化合物的比较
Similar Compounds
4-Methylbiphenyl: Lacks the carboxylate groups, making it less reactive in certain chemical reactions.
4,4’-Dimethylbiphenyl: Contains two methyl groups instead of carboxylate groups, altering its chemical properties.
4,4’-Dicarboxybiphenyl: Similar structure but without the methyl group, affecting its reactivity and applications.
Uniqueness
4-Methyl [1,1’-biphenyl]-4,4’-dicarboxylate is unique due to the presence of both a methyl group and carboxylate groups on the biphenyl core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis, research, and industry.
属性
分子式 |
C15H11O4- |
|---|---|
分子量 |
255.24 g/mol |
IUPAC 名称 |
4-(4-methoxycarbonylphenyl)benzoate |
InChI |
InChI=1S/C15H12O4/c1-19-15(18)13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(16)17/h2-9H,1H3,(H,16,17)/p-1 |
InChI 键 |
LIKHRLCRYVOFEK-UHFFFAOYSA-M |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-phenyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine](/img/structure/B13993417.png)
![Propanoic acid, 3-[2-[2-[bis(phenylmethyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B13993431.png)

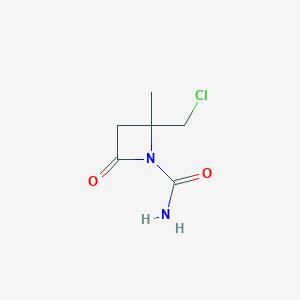
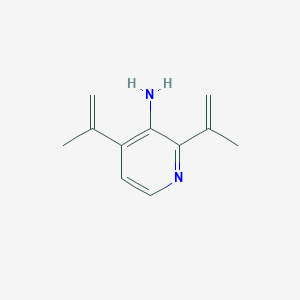
![2-[4-[4-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)phenyl]phenyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B13993461.png)

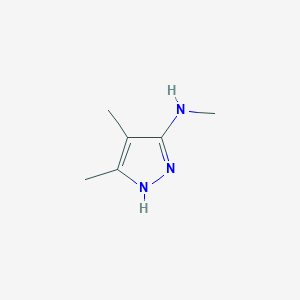
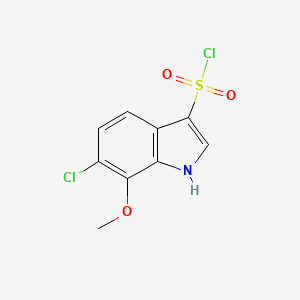
![4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline](/img/structure/B13993491.png)
![2,6,10-Trihydroxy-4-methoxybenzo[pqr]tetraphene-5,12-dione](/img/structure/B13993493.png)

